molecular formula C23H25FN4O3S B2948223 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 904826-23-9

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

カタログ番号 B2948223
CAS番号: 904826-23-9
分子量: 456.54
InChIキー: MVRYGOVEEMHXTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 selectively inhibits the mutant EGFR, which is commonly found in NSCLC patients.

作用機序

AZD9291 selectively inhibits the mutant N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide, which is commonly found in NSCLC patients. Mutations in the N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide gene lead to the activation of the N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide signaling pathway, which promotes cell growth and survival. AZD9291 binds to the mutant N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide and inhibits its activity, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
AZD9291 has been shown to have significant biochemical and physiological effects in NSCLC cells. In preclinical studies, AZD9291 has been shown to inhibit cell growth, induce apoptosis, and inhibit the N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide signaling pathway. In clinical trials, AZD9291 has been shown to have a favorable safety profile and significant antitumor activity in patients with advanced NSCLC.

実験室実験の利点と制限

AZD9291 has several advantages for lab experiments, including its high selectivity for mutant N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide, its favorable safety profile, and its significant antitumor activity in NSCLC cells. However, AZD9291 also has some limitations, including its high cost and limited availability.

将来の方向性

There are several future directions for the development of AZD9291. One direction is the development of combination therapies that target multiple signaling pathways in NSCLC cells. Another direction is the development of biomarkers to predict the response to AZD9291 in NSCLC patients. Additionally, the development of new-generation N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide TKIs with improved efficacy and safety profiles is an area of active research.

合成法

The synthesis of AZD9291 involves a series of chemical reactions. The first step involves the synthesis of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with 3-(6-bromopyridazin-3-yl)aniline to form 3-(6-(benzenesulfonyloxy)pyridazin-3-yl)aniline. This compound is then reacted with 6-azepan-1-amine to form the final product, AZD9291.

科学的研究の応用

AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, AZD9291 has shown significant antitumor activity against N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide-mutant NSCLC cells. In clinical trials, AZD9291 has shown promising results in patients with advanced NSCLC who have developed resistance to first-generation N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide TKIs.

特性

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c1-31-22-11-9-19(16-20(22)24)32(29,30)27-18-8-6-7-17(15-18)21-10-12-23(26-25-21)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRYGOVEEMHXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。